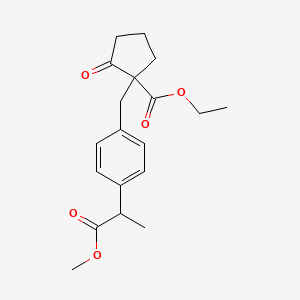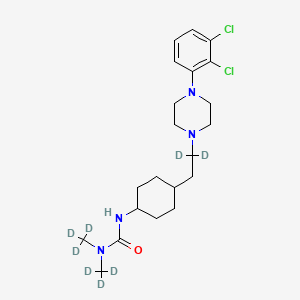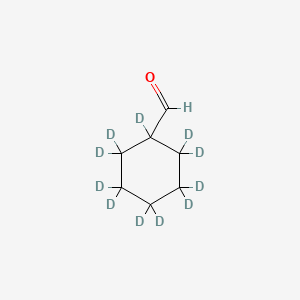![molecular formula C10H15NO3 B13443097 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is a stable isotope-labeled compound with the molecular formula C10H12D3NO3 and a molecular weight of 200.25 . This compound is an intermediate in the synthesis of rac Metanephrine-d3 Hydrochloride Salt, a labeled metabolite of Epinephrine. It is a naturally occurring derivative of Epinephrine, found in urine and certain tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves several steps. The starting material undergoes alkylation, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The reaction conditions typically involve the use of various reagents and solvents to facilitate each step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves its interaction with molecular targets and pathways. As a derivative of Epinephrine, it likely exerts its effects by binding to adrenergic receptors and modulating the associated signaling pathways. This interaction influences various physiological processes, including cardiovascular and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzenemethanol:
4-Methylbenzenemethanol:
α-Ethyl-4-methoxybenzenemethanol: This compound has an ethyl group in place of the methyl group.
Uniqueness
4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol is unique due to its stable isotope labeling with deuterium, which makes it valuable for metabolic research and as a chemical reference. This labeling allows for precise tracking and analysis in various scientific applications.
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/i1D3 |
InChI-Schlüssel |
JWJCTZKFYGDABJ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2]-Gingerdione](/img/structure/B13443019.png)
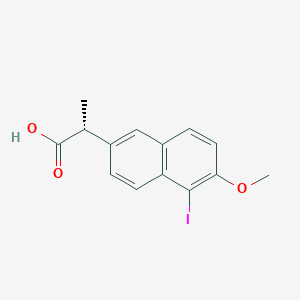
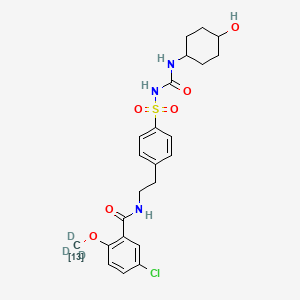
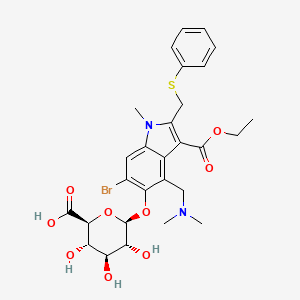
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)


